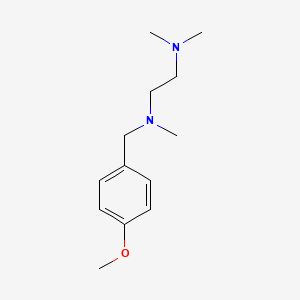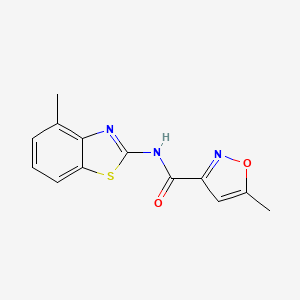
1-(4-chloro-2-nitrobenzoyl)-4-ethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chloro-2-nitrobenzoyl)-4-ethylpiperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CNEP and belongs to the class of piperazine derivatives. CNEP has been extensively studied for its unique properties and potential benefits in the field of medicinal chemistry, drug discovery, and neuroscience.
作用機序
The mechanism of action of CNEP is not fully understood. However, it is believed that CNEP exerts its pharmacological effects by inhibiting the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting the activity of acetylcholinesterase, CNEP increases the levels of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, CNEP has also been shown to exhibit potent anti-inflammatory and antioxidant properties, which can protect the brain from oxidative stress and inflammation.
Biochemical and Physiological Effects:
CNEP has been shown to exhibit potent acetylcholinesterase inhibitory activity, which makes it a potential candidate for the treatment of Alzheimer's disease. Additionally, CNEP has also been shown to exhibit potent anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of Parkinson's disease. CNEP has also been shown to exhibit neuroprotective effects, which can protect the brain from various neurotoxic insults.
実験室実験の利点と制限
One of the major advantages of CNEP is its potent acetylcholinesterase inhibitory activity, which makes it a potential candidate for the treatment of Alzheimer's disease. Additionally, CNEP has also been shown to exhibit potent anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of Parkinson's disease. However, one of the major limitations of CNEP is its poor solubility in water, which can limit its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for research on CNEP. One of the major areas of research is the development of more potent and selective acetylcholinesterase inhibitors based on the structure of CNEP. Additionally, further research is needed to elucidate the mechanism of action of CNEP and its potential applications in the treatment of various neurological disorders. Furthermore, research is needed to improve the solubility and bioavailability of CNEP, which can enhance its efficacy in vivo.
合成法
The synthesis of CNEP involves the reaction of 4-chloro-2-nitrobenzoic acid with 4-ethylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified using column chromatography to obtain pure CNEP.
科学的研究の応用
CNEP has been extensively studied for its potential applications in various fields of science. One of the major areas of research is its use as a potential drug candidate for the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. CNEP has been shown to exhibit potent acetylcholinesterase inhibitory activity, which makes it a potential candidate for the treatment of Alzheimer's disease. Additionally, CNEP has also been shown to exhibit potent anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of Parkinson's disease.
特性
IUPAC Name |
(4-chloro-2-nitrophenyl)-(4-ethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O3/c1-2-15-5-7-16(8-6-15)13(18)11-4-3-10(14)9-12(11)17(19)20/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGPLXVIIATQKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(4-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5724597.png)
![N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5724613.png)


![2,2-dichloro-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5724635.png)



![N-(2-cyanophenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5724665.png)




![N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5724706.png)